molecular formula C12H9NO3S B8470417 4-(5-Formyl-thiophen-2-yloxy)-benzamide

4-(5-Formyl-thiophen-2-yloxy)-benzamide

Cat. No.: B8470417
M. Wt: 247.27 g/mol
InChI Key: TTXZNTRTSYOXJD-UHFFFAOYSA-N
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Description

4-(5-Formyl-thiophen-2-yloxy)-benzamide is a high-purity chemical compound offered for research and development purposes. This molecule features a benzamide group linked to a formyl-functionalized thiophene ring via an ether bond, making it a versatile building block in organic synthesis and medicinal chemistry . The presence of both formyl and benzamide groups on aromatic systems provides two distinct sites for chemical modification, allowing researchers to use this compound in the synthesis of more complex structures such as polymers, metal-organic frameworks, or small molecule libraries for drug discovery. Its molecular framework is similar to various pharmacologically active compounds, suggesting potential as a key intermediate in the development of new therapeutic agents . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

Molecular Formula

C12H9NO3S

Molecular Weight

247.27 g/mol

IUPAC Name

4-(5-formylthiophen-2-yl)oxybenzamide

InChI

InChI=1S/C12H9NO3S/c13-12(15)8-1-3-9(4-2-8)16-11-6-5-10(7-14)17-11/h1-7H,(H2,13,15)

InChI Key

TTXZNTRTSYOXJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)N)OC2=CC=C(S2)C=O

Origin of Product

United States

Comparison with Similar Compounds

4-(5-Formylthiophen-2-yl)-N-methyl-benzamide (Compound 34, )

  • Structural Differences : The absence of an oxygen bridge and the presence of an N-methyl group distinguish this compound from the target molecule.
  • The N-methyl group may improve metabolic stability by blocking deamidation pathways.
  • Synthetic Approach : Uses pentafluorophenyl trifluoroacetate for carboxylate activation, suggesting that similar methods could be adapted for the target compound .

4-((Thiophen-2-yl-methylene)amino)benzamides ()

  • Structural Differences : Features an imine (-CH=N-) linkage instead of an ether bridge.
  • Implications: The imine group introduces polarity and hydrogen-bonding capacity, which may enhance receptor binding but reduce stability under acidic conditions.

Benzamide Derivatives with Heterocyclic Substituents

2-Piperidinyl Phenyl Benzamides ()

  • Structural Differences : Piperidine or morpholine rings replace the thiophene-oxy group.
  • Key Findings :
    • The para-fluorobenzamide derivative (CID890517) showed significant EP2 receptor potentiation, highlighting the importance of electron-withdrawing substituents at the para position.
    • Piperidine rings are critical for activity; replacing them with morpholine or piperazine abolished potency.
  • Comparison : The thiophene-oxy group in the target compound introduces electron-rich aromaticity, which may alter receptor binding profiles compared to halogenated benzamides .

Triazole- and Sulfonyl-Substituted Benzamides ()

  • Structural Differences : Triazole or sulfonyl groups replace the thiophene-oxy moiety.
  • Triazole rings, with their nitrogen atoms, offer additional sites for metal coordination or hydrogen bonding, which are absent in the thiophene-linked compound .

Functional Group Impact on Reactivity and Bioactivity

Formyl Group Reactivity

  • The formyl group in 4-(5-Formyl-thiophen-2-yloxy)-benzamide allows for Schiff base formation or nucleophilic additions, enabling covalent conjugation to biomolecules or polymers. Analogous compounds like ethionamide metabolites () demonstrate that such groups can be critical for prodrug activation or target engagement .

Ether vs. Thioether Linkages

    Preparation Methods

    Suzuki-Miyaura Cross-Coupling for Thiophene Intermediate Synthesis

    The thiophene core of this compound is synthesized via a Suzuki-Miyaura reaction between 5-formyl-2-thiopheneboronic acid and a halogenated benzamide derivative. This method, adapted from protocols for analogous thiophene-aryl systems, employs palladium catalysts such as PEPPSI-IPr (Pd-PEPPSI-IPr) to facilitate carbon-carbon bond formation. Typical conditions involve a 1:1 molar ratio of boronic acid to aryl halide, dissolved in a 1,4-dioxane/methanol (3:1 v/v) solvent system, with potassium carbonate (K₂CO₃) as the base. Reactions are conducted under inert atmospheres at 80–90°C for 12–24 hours, yielding the thiophene-aryl intermediate with >70% conversion efficiency.

    Table 1: Representative Suzuki-Miyaura Reaction Conditions

    ComponentQuantity (mmol)Role
    5-Formyl-2-thiopheneboronic acid0.047Boronic acid donor
    4-Bromo-benzamide0.025Aryl halide acceptor
    PEPPSI-IPr0.003Palladium catalyst
    K₂CO₃0.105Base
    1,4-Dioxane/MeOH10 mLSolvent

    Copper-Catalyzed O-Arylation for Ether Linkage Formation

    The ether bond connecting the thiophene and benzamide moieties is established through a copper(I)-mediated O-arylation. This step, optimized from protocols for heterocyclic ether synthesis, utilizes 4-hydroxybenzamide and 2-bromo-5-formylthiophene as substrates. Reaction conditions include cesium carbonate (Cs₂CO₃) as a base, copper iodide (CuI) as a catalyst, and dimethylformamide (DMF) as the solvent. The mixture is heated to 110°C for 18–24 hours, achieving yields of 20–25% after purification via preparative LC-MS.

    Key Challenges and Solutions :

    • Protection of the Formyl Group : The aldehyde functionality on the thiophene ring is prone to oxidation or side reactions during O-arylation. Temporary protection using tert-butyldimethylsilyl (TBS) groups prior to the reaction prevents degradation, with subsequent deprotection using tetrabutylammonium fluoride (TBAF) restoring the formyl group.

    • Solvent Selection : Polar aprotic solvents like DMF enhance the solubility of Cs₂CO₃ and stabilize the copper intermediates, whereas nonpolar solvents lead to incomplete reactions.

    Optimization of Reaction Parameters

    Impact of Catalyst Loading on Yield

    Systematic variation of CuI concentrations reveals that a catalyst loading of 10 mol% relative to the limiting reagent maximizes yield while minimizing copper-mediated side products. Higher loadings (>15 mol%) result in colloidal copper formation, complicating purification.

    Temperature and Time Dependence

    Reaction completion requires temperatures ≥110°C, as lower temperatures (e.g., 80°C) stall after 50% conversion. Extended reaction times (>24 hours) marginally improve yields but increase degradation of the formyl group, necessitating a balance between duration and product stability.

    Table 2: Yield Optimization for O-Arylation Step

    Temperature (°C)Time (h)Yield (%)Purity (LC-MS)
    80241285
    110182192
    110242589

    Characterization and Analytical Validation

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    1H-NMR analysis of the final product in deuterated chloroform (CDCl₃) confirms successful ether linkage formation:

    • Thiophene protons : δ 7.23–7.18 (m, 2H, J = 4.0 Hz, thiophene H-3 and H-4).

    • Formyl proton : δ 9.82 (s, 1H, CHO).

    • Benzamide protons : δ 7.70 (s, 1H, NH₂), δ 7.51 (d, J = 8.5 Hz, 2H, Ar-H).

    13C-NMR data further validate the structure, with signals at δ 162.1 (C=O, amide), δ 190.3 (C=O, formyl), and δ 121–154 ppm (aromatic carbons).

    Mass Spectrometric Analysis

    LC-MS (ESI+) exhibits a molecular ion peak at m/z 289.08 [M+H]⁺, consistent with the theoretical molecular weight of 288.3 g/mol.

    Comparative Analysis of Alternative Synthetic Pathways

    Mitsunobu Reaction as a Viable Alternative

    The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), offers an alternative route for ether bond formation. However, this method requires pre-protection of the formyl group and yields <15% due to competing side reactions, making it less efficient than copper catalysis.

    Direct Formylation of Preformed Ethers

    Attempts to introduce the formyl group post-etherification via Vilsmeier-Haack formylation (POCl₃/DMF) result in over-oxidation of the thiophene ring, underscoring the necessity of pre-formylated thiophene intermediates .

    Q & A

    Q. Table 1: Example Reaction Optimization

    ConditionCatalystSolventTemp (°C)Yield (%)
    1CuIDMF8045
    2Pd(OAc)₂THF10062
    3Pd(dppf)Toluene12058

    Basic: How can researchers confirm the identity and purity of synthesized this compound?

    Methodological Answer:

    • Spectroscopic Analysis :
      • ¹H/¹³C NMR : Verify the presence of the formyl proton (~9.8 ppm) and thiophene-aryl ether linkage (δ 6.8–7.5 ppm) .
      • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 275.05 for C₁₂H₉NO₃S) .
    • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to assess purity (>95%) .
    • Elemental Analysis : Match calculated vs. experimental C, H, N, S percentages to rule out impurities .

    Basic: What stability considerations are critical for handling and storing this compound?

    Methodological Answer:

    • Light Sensitivity : The formyl group is prone to photooxidation. Store in amber vials under inert gas (N₂/Ar) at –20°C .
    • Moisture Sensitivity : Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis of the amide bond .
    • Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures. Avoid prolonged heating above 150°C .

    Advanced: How can mechanistic studies elucidate the reactivity of the formyl-thiophene moiety?

    Methodological Answer:

    • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C–O bond formation) .
    • Computational Modeling : DFT calculations (B3LYP/6-31G*) can map transition states and electron density distributions in the aryl ether linkage .
    • Trapping Intermediates : Use in situ IR or NMR to detect intermediates (e.g., boronate esters in Suzuki coupling) .

    Advanced: What strategies address contradictions in biological activity data for this compound?

    Methodological Answer:

    • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
    • Metabolite Profiling : LC-MS/MS can detect degradation products (e.g., oxidized aldehydes) that may interfere with bioactivity .
    • Positive/Negative Controls : Include reference inhibitors (e.g., PARP-1 inhibitors for anticancer studies) to validate assay conditions .

    Advanced: How can structure-activity relationship (SAR) studies guide functionalization of this scaffold?

    Methodological Answer:

    • Substituent Variation : Synthesize analogs with modified thiophene (e.g., bromo, nitro) or benzamide (e.g., fluoro, methoxy) groups. Test against target enzymes (e.g., kinases or oxidoreductases) .
    • Bioisosteric Replacement : Replace the formyl group with acetyl or cyano groups to assess impact on binding affinity .
    • 3D-QSAR Models : Use CoMFA/CoMSIA to correlate electronic/steric features with activity .

    Q. Table 2: Example SAR Data

    DerivativeR₁ (Thiophene)R₂ (Benzamide)IC₅₀ (μM)
    1CHOH2.1
    2COCH₃H8.7
    3CHOF0.9

    Advanced: What in silico tools predict the pharmacokinetic profile of this compound?

    Methodological Answer:

    • ADMET Prediction : Use SwissADME or pkCSM to estimate solubility (LogP), CYP450 inhibition, and blood-brain barrier permeability .
    • Molecular Docking : AutoDock Vina or Glide can simulate binding to targets (e.g., PARP-1 or EGFR) using PDB structures (e.g., 4UND for PARP-1) .
    • Metabolism Prediction : Meteor Nexus identifies likely Phase I metabolites (e.g., aldehyde oxidation to carboxylic acid) .

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